[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide
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Description
This compound is a Schiff base derived from o-phenylenediamine and 5-methoxysalicaldehyde . It has been synthesized and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .
Synthesis Analysis
The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was screened against some microbes to establish its potential antimicrobial activity .Molecular Structure Analysis
The molecular structure of the compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6−31+G(d, P) level of theory .Chemical Reactions Analysis
The compound exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate, which exhibited zero diameter zone of inhibition . The results obtained indicated that the Schiff base exhibited antimicrobial action .Physical And Chemical Properties Analysis
The compound is a yellow powder . It has a melting point of 126 °C . The compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Future Directions
properties
IUPAC Name |
[(2-hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HI/c1-13(2,3)12-8-9-6-5-7-10(15-4)11(9)14;/h5-8H,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMIRBOYRGFMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N=CC1=C(C(=CC=C1)OC)O.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide |
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